molecular formula C3H4N2S2 B12551999 3-(Methylsulfanyl)-1,2,5-thiadiazole CAS No. 183803-83-0

3-(Methylsulfanyl)-1,2,5-thiadiazole

Cat. No.: B12551999
CAS No.: 183803-83-0
M. Wt: 132.21 g/mol
InChI Key: XPYVOJKITKELMV-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1,2,5-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of methylthiosemicarbazide with sulfur monochloride (S2Cl2) under controlled temperatures. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methylsulfanyl group under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1,2,5-thiadiazole involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: Another sulfur-containing heterocycle with significant biological activity.

    Benzothiazole: Known for its applications in pharmaceuticals and materials science.

    1,3,4-Thiadiazole: A related compound with similar chemical properties but different reactivity patterns.

Uniqueness

3-(Methylsulfanyl)-1,2,5-thiadiazole is unique due to its specific ring structure and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

183803-83-0

Molecular Formula

C3H4N2S2

Molecular Weight

132.21 g/mol

IUPAC Name

3-methylsulfanyl-1,2,5-thiadiazole

InChI

InChI=1S/C3H4N2S2/c1-6-3-2-4-7-5-3/h2H,1H3

InChI Key

XPYVOJKITKELMV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSN=C1

Origin of Product

United States

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